1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid
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Overview
Description
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid is a complex organic compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 g/mol . This compound is characterized by its unique structure, which includes a cyclopentane ring, a benzylamino group, and a carboxylic acid functional group. It is primarily used in proteomics research and has various applications in scientific research .
Preparation Methods
The synthesis of 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid involves several steps:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: γ-Substituted amino acid derivatives undergo intramolecular cyclization to form the cyclopentane ring.
Alkene Cyclopropanation: This step involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzylamino group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzylamino group can form hydrogen bonds and other interactions with target proteins, affecting their function and activity. The carboxylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall effects.
Comparison with Similar Compounds
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid can be compared with other similar compounds, such as:
Cycloleucine: A non-metabolizable amino acid formed by the cyclization of leucine.
1-Aminocyclopropanecarboxylic Acid: A compound with a cyclopropane ring and an amino acid functional group.
The uniqueness of this compound lies in its specific structure, which includes both a cyclopentane ring and a benzylamino group, providing distinct chemical and biological properties.
Properties
IUPAC Name |
1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(18)14(8-4-5-9-14)16-13(19)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJNXBSYLCDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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